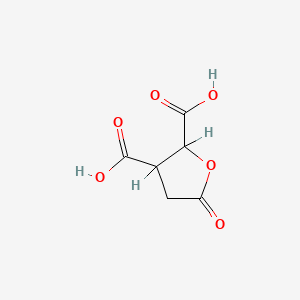

Isocitric acid lactone

描述

Historical Context of Isocitric Acid and its Lactone Isomers

The study of isocitric acid and its corresponding lactones is deeply rooted in the history of biochemistry and organic chemistry. Initially identified as a component of plant tissues, the elucidation of its structure and role in metabolic pathways has been a gradual process. The timeline below highlights some of the key milestones in the scientific journey of understanding isocitric acid and its lactones.

| Year | Key Discovery or Contribution | Significance |

| 1893 | Wehmer reports that certain Penicillium species produce citric acid. rjpbcs.com | This marks the beginning of research into organic acid production by microorganisms, a field that would later be crucial for producing isocitric acid. rjpbcs.com |

| 1955 | Greenstein and colleagues synthesize and characterize the four optically active isomers of α-aminotricarballylic acid, which are related to the isomers of isocitric acid. | This work laid the foundation for understanding the stereochemistry of isocitric acid and its derivatives. |

| 1957 | The absolute configuration of the naturally occurring isomer of isocitric acid is determined through X-ray crystallographic analysis of the potassium and rubidium salts of its lactone. | This provided definitive proof of the stereochemical arrangement of the molecule. |

| 1957 | Beppu and colleagues discover the microbial production of allo-isocitric acid by Penicillium purpurogenum. acs.org | This was the first report of a stereoisomer of isocitric acid being produced by a microorganism, opening up new avenues for its biotechnological production. acs.org |

| 1977 | A patent is granted for a process to prepare isocitric acid, alloisocitric acid, and their lactones. google.com | This highlighted the growing interest in the industrial applications of these compounds. google.com |

| 1996 | A straightforward synthesis of caged isocitrate starting from racemic isocitric acid lactone is reported. nih.gov | This development provided a tool for studying the kinetics of enzymes that use isocitrate as a substrate. nih.gov |

| 2017 | An improved method for the isolation of microbiologically produced (2R,3S)-isocitric acid is developed using adsorption on activated carbon. acs.orgincover-project.eu | This advancement made the production and purification of a specific stereoisomer of isocitric acid more efficient and scalable. acs.orgincover-project.eu |

| 2023 | Large-scale production of isocitric acid using the yeast Yarrowia lipolytica is reported. mdpi.com | This demonstrated the potential for industrial-scale biotechnological production of isocitric acid. mdpi.com |

Stereochemical Considerations of this compound and Related Isomers

Isocitric acid possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The formation of the γ-lactone ring introduces further structural constraints. The relative stereochemistry of the two carboxyl groups on the lactone ring determines whether it is a cis or trans lactone. The naturally occurring and biologically active form is the threo-Ds-isocitric acid, which forms a cis-lactone. nih.govresearchgate.net The other diastereomer is known as allo-isocitric acid and forms a trans-lactone.

The different stereoisomers of this compound exhibit distinct physical and chemical properties, which are crucial for their separation and specific applications.

| Property | DL-Isocitric acid lactone | (-)-Isocitric Acid Lactone | Additional Information |

| Synonym | DL-2-Oxotetrahydrofuran-4,5-dicarboxylic acid sigmaaldrich.com | ||

| Molecular Formula | C₆H₆O₆ sigmaaldrich.combiosynth.com | C₆H₆O₆ | |

| Molecular Weight | 174.11 g/mol sigmaaldrich.combiosynth.com | 174.11 g/mol | |

| Melting Point | 162-165 °C sigmaaldrich.comchemicalbook.com | The melting point can vary depending on the specific isomer and purity. | |

| Boiling Point | 586.80 °C biosynth.com | ||

| Flash Point | 253.30 °C biosynth.com | ||

| CAS Number | 4702-32-3 sigmaaldrich.combiosynth.com | ||

| Stereochemistry | Racemic mixture | Enantiomerically pure form | The stereochemistry significantly impacts biological activity. |

Contemporary Research Trajectories in this compound Science

Current research on this compound is multifaceted, with significant efforts focused on its synthesis, biotechnological production, and application as a versatile building block in organic chemistry.

One major research thrust is the development of efficient and stereoselective synthetic methods for producing specific isomers of this compound. For instance, a simple, stereoselective synthesis of natural (-)-isocitric acid lactone has been achieved from D-malic acid. acs.org This allows for the controlled production of the biologically relevant isomer for further studies and applications.

The biotechnological production of isocitric acid and its lactone is another burgeoning area of research. researchgate.netnih.gov Scientists are exploring various microorganisms, such as the yeast Yarrowia lipolytica, to produce high yields of specific isocitric acid isomers. mdpi.comnih.gov These methods offer a more sustainable and cost-effective alternative to chemical synthesis. researchgate.net Recent studies have focused on optimizing fermentation conditions and using metabolic engineering to enhance production. mdpi.com For example, the use of itaconic acid as a metabolic regulator has been shown to increase the production of isocitric acid in Y. lipolytica. mdpi.com Furthermore, a nonengineered fungus, Trichoderma verruculosus, has been shown to produce erythro-isocitric acid directly from cellulose (B213188). acs.org

This compound is also being investigated as a chiral building block for the synthesis of complex natural products and pharmaceuticals. researchgate.net Its rigid, stereochemically defined structure makes it an attractive starting material for creating molecules with specific three-dimensional arrangements. For example, it has been used in the synthesis of (-)-homoisocitric acid. acs.org Moreover, derivatives of isocitric acid have been explored for their potential in medicinal chemistry, with some studies suggesting their use in the development of novel therapeutic agents. researchgate.net The lactone form is considered a promising intermediate for the synthesis of drugs with anti-cancer activity. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDIMBDWHZXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901062 | |

| Record name | Isocitric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-32-3, 91284-03-6, 27584-86-7 | |

| Record name | Isocitric acid lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4702-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocitric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-oxofuran-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways and Enzymology of Isocitrate and Its Lactone Precursors

Central Role in the Tricarboxylic Acid Cycle (TCA) Cycle Metabolism

The TCA cycle, also known as the Krebs cycle or citric acid cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production in aerobic organisms. proteopedia.orgvirginia.edu Within this cycle, isocitrate serves as a crucial substrate, linking the initial stages of citrate (B86180) formation to the subsequent oxidative decarboxylation steps that generate reducing equivalents for ATP synthesis.

Isocitrate Formation via Aconitase Activity

The conversion of citrate to isocitrate is a reversible isomerization reaction catalyzed by the enzyme aconitase (aconitate hydratase). wikipedia.org This reaction is stereospecific and proceeds through a cis-aconitate intermediate. virginia.eduwikipedia.org The process involves a dehydration step followed by a hydration step. wikipedia.org

The enzyme aconitase contains an iron-sulfur cluster, typically a [4Fe-4S] cluster in its active form, which is crucial for catalysis. proteopedia.orgwikipedia.org This cluster does not participate in a redox reaction but rather facilitates the catalytic process by binding the substrate and assisting in the removal and addition of a water molecule. proteopedia.org Key amino acid residues, such as histidine and serine, in the active site of aconitase act as proton donors and acceptors during the dehydration and hydration steps. wikipedia.org

The reaction is initiated by the abstraction of a proton, leading to the formation of the cis-aconitate intermediate. uwec.eduebi.ac.uk This intermediate can then be rehydrated to form isocitrate. uwec.edu The process involves a "flip" of the cis-aconitate intermediate within the active site, ensuring the correct stereochemistry of the isocitrate product. wikipedia.orgnih.gov Although the reaction is reversible, the forward reaction is driven by the rapid consumption of isocitrate by the next enzyme in the cycle, isocitrate dehydrogenase. proteopedia.org

| Feature | Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 4.2.1.3 | wikipedia.org |

| Reaction | Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate | wikipedia.org |

| Cofactor | Iron-sulfur cluster ([4Fe-4S] in active form) | proteopedia.orgwikipedia.org |

| Mechanism | Dehydration-hydration via a cis-aconitate intermediate | wikipedia.org |

Isocitrate Dehydrogenase Activity and Metabolic Flux Dynamics

Isocitrate dehydrogenase (IDH) is a critical regulatory enzyme in the TCA cycle that catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate (2-oxoglutarate) and carbon dioxide. wikipedia.orgguidetopharmacology.org This reaction is a key rate-limiting step and a major control point for the metabolic flux through the cycle. nih.gov The reaction is typically irreversible due to a large negative change in free energy. wikipedia.org

There are different isoforms of IDH, which are dependent on either NAD+ or NADP+ as the electron acceptor. wikipedia.org In the mitochondrial matrix of eukaryotes, the NAD+-dependent IDH3 is the primary enzyme involved in the TCA cycle. wikipedia.orgnih.gov The NADP+-dependent isoforms, IDH1 and IDH2, are found in the cytosol and mitochondria and play roles in other metabolic processes. wikipedia.orgnih.gov

The activity of isocitrate dehydrogenase is subject to allosteric regulation. It is stimulated by ADP, indicating a low energy state in the cell, and inhibited by ATP and NADH, which signal a high energy state. researchgate.netgpnotebook.com The availability of its substrates, isocitrate, NAD(P)+, and Mg2+ or Mn2+, also stimulates the reaction, while it is inhibited by its products, α-ketoglutarate and NAD(P)H. wikipedia.org This tight regulation ensures that the rate of the TCA cycle is matched to the cell's energy demands. The deletion of the gene for isocitrate dehydrogenase can lead to a truncated Krebs cycle and the excretion of intermediates like citrate and isocitrate. nih.gov

| Regulator | Effect on Activity | Reference |

|---|---|---|

| ADP | Stimulation | researchgate.netgpnotebook.com |

| ATP | Inhibition | wikipedia.orgresearchgate.net |

| NADH | Inhibition | wikipedia.orgresearchgate.net |

| Isocitrate | Stimulation (Substrate) | wikipedia.org |

| α-Ketoglutarate | Inhibition (Product) | wikipedia.org |

Involvement in the Glyoxylate (B1226380) Cycle

In plants, bacteria, and fungi, the glyoxylate cycle serves as an anabolic pathway that allows for the net conversion of two-carbon compounds, such as acetate (B1210297), into four-carbon intermediates for biosynthesis. wikipedia.orginflibnet.ac.in This cycle is particularly important when glucose is not available. wikipedia.org Isocitrate is a key branch point between the TCA cycle and the glyoxylate cycle.

Isocitrate Lyase Mechanisms and Regulatory Control

Isocitrate lyase (ICL) is the first committed enzyme of the glyoxylate cycle, catalyzing the cleavage of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orgresearchgate.net This reaction bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms. wikipedia.orgwikipedia.org The mechanism of isocitrate lyase is an aldol (B89426) cleavage, similar to the reaction catalyzed by aldolase (B8822740) in glycolysis. wikipedia.org

The regulation of isocitrate lyase is crucial for controlling the metabolic flux between the TCA and glyoxylate cycles. In many organisms, the expression of the gene encoding ICL is induced when cells are grown on acetate or fatty acids and is repressed in the presence of glucose. asm.orgasm.org The activity of isocitrate lyase can also be regulated by post-translational modifications, such as phosphorylation. nih.gov For instance, phosphorylation can inactivate the enzyme, providing a rapid mechanism for adapting to changing environmental conditions. nih.gov Furthermore, isocitrate lyase competes with isocitrate dehydrogenase for their common substrate, isocitrate. wikipedia.orgnih.gov The relative activities of these two enzymes are controlled to direct isocitrate into either the TCA cycle for energy production or the glyoxylate cycle for biosynthesis. nih.gov

Implications for Succinate and Glyoxylate Production

The products of the isocitrate lyase reaction, succinate and glyoxylate, have important metabolic fates. Succinate can enter the TCA cycle to be converted to malate (B86768) and oxaloacetate, which can then be used for gluconeogenesis. taylorandfrancis.com Glyoxylate condenses with a second molecule of acetyl-CoA, in a reaction catalyzed by malate synthase, to form malate. wikipedia.org Malate can also be used for the synthesis of glucose. wikipedia.org

The net result of the glyoxylate cycle is the production of one molecule of succinate from two molecules of acetyl-CoA, allowing organisms to synthesize carbohydrates and other cellular components from two-carbon precursors. frontiersin.org This capability is essential for the growth of microorganisms on acetate and for the germination of seeds, where stored lipids are converted into sugars. wikipedia.org The glyoxylate shunt has also been engineered in some organisms to enhance the production of succinate, a valuable platform chemical. nih.govresearchgate.net

Ancillary Metabolic Transformations Relevant to Isocitric Acid Lactone Biosynthesis

While the primary metabolic fates of isocitrate are within the TCA and glyoxylate cycles, the formation of this compound represents a relevant ancillary transformation. This compound can be formed from isocitric acid, and this conversion can be significant in certain contexts. acs.orgacs.org

The lactonization of isocitric acid is a cyclization reaction that can occur under acidic conditions. While a specific enzyme for this transformation is not well-characterized, the potential for non-enzymatic conversion exists. The lactone form of isocitrate is of biochemical interest as it can act as an inhibitor of isocitrate lyase. mdpi.com This inhibition provides a potential feedback mechanism to regulate the flux through the glyoxylate cycle. The inhibition of isocitrate lyase by this compound highlights the interplay between isocitrate and its derivatives in controlling metabolic pathways.

Enzymatic Regulation and System-Level Metabolic Control Mechanisms

The metabolic fate of isocitrate is a critical regulatory node in central carbon metabolism, dictating the flow of intermediates through either the energy-generating Tricarboxylic Acid (TCA) cycle or the anabolic glyoxylate shunt. This control is exerted through the precise regulation of key enzymes, primarily aconitate hydratase and isocitrate lyase. The activities of these enzymes are modulated by a variety of factors, including the availability of cofactors, the presence of inhibitory molecules, and cellular responses to nutrient limitations.

Aconitate Hydratase Regulation and Iron Dependency

Aconitase, also known as aconitate hydratase, is an iron-sulfur protein that catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate. acs.org The catalytic activity of this enzyme is critically dependent on the integrity and redox state of its iron-sulfur ([4Fe-4S]) cluster. researchgate.netresearchgate.net This cluster, located within the active site, directly participates in the catalytic mechanism by coordinating the substrate and facilitating the hydration-dehydration reactions. acs.org

The regulation of aconitase activity is intrinsically linked to cellular iron homeostasis. researchgate.net The enzyme exists in both active and inactive forms, with the interconversion being dependent on the presence and oxidation state of a specific iron atom within the [4Fe-4S] cluster. nih.gov The active form of mitochondrial aconitase contains a [4Fe-4S] cluster, while the inactive form possesses a [3Fe-4S] cluster. nih.gov The addition of a fourth, labile iron atom is essential for catalytic function. nih.gov Consequently, cellular iron levels directly impact the activity of aconitase. Under conditions of iron deficiency, the assembly of the [4Fe-4S] cluster is impaired, leading to a decrease in aconitase activity. researchgate.netashpublications.org

The regulation of aconitase also occurs at the post-transcriptional level. In mammalian cells, the cytosolic isoform of aconitase (ACO1) is a bifunctional protein that, in its iron-deficient state (as an apoprotein), functions as an iron regulatory protein (IRP1). acs.orgnih.gov As IRP1, it binds to iron-responsive elements (IREs) in the messenger RNA (mRNA) of proteins involved in iron metabolism, thereby controlling their translation. nih.govoup.com When cellular iron levels are sufficient, ACO1 assembles a [4Fe-4S] cluster and functions as an active aconitase. researchgate.netnih.gov This dual role underscores the intricate connection between iron metabolism and central carbon metabolism.

| Regulatory Factor | Effect on Aconitase Activity | Mechanism of Action |

| Iron Availability | Increases activity | Required for the assembly and maintenance of the [4Fe-4S] cluster. researchgate.netashpublications.org |

| Iron Deficiency | Decreases activity | Leads to the formation of an inactive [3Fe-4S] cluster or the apoprotein form. nih.gov |

| Oxidative Stress (ROS) | Decreases activity | Oxidation of the [4Fe-4S] cluster, leading to iron release and inactivation. acs.orgnih.gov |

| Nitrative Stress (RNS) | Decreases activity | Disruption of the [4Fe-4S] cluster. acs.org |

Isocitrate Lyase Inhibition by Metabolic Analogues

Isocitrate lyase (ICL) is a key enzyme of the glyoxylate cycle, which allows organisms to utilize two-carbon compounds for gluconeogenesis and other biosynthetic processes. frontiersin.org ICL catalyzes the cleavage of isocitrate to succinate and glyoxylate. acs.org Due to its essential role in the virulence of certain pathogens, such as Mycobacterium tuberculosis, ICL has been a target for the development of inhibitors. nih.gov

Several metabolic analogues have been identified as inhibitors of isocitrate lyase. These compounds typically mimic the structure of the substrate or intermediates of the reaction. Notable inhibitors include itaconate, 3-nitropropionate, and 3-bromopyruvate. nih.gov

Itaconate: This compound is a structural analogue of succinate, one of the products of the ICL-catalyzed reaction. plos.org It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of isocitrate. plos.org Itaconate is produced by macrophages during infection and is believed to have antimicrobial activity through the inhibition of ICL. plos.org

3-Nitropropionate (3-NP): This molecule is a potent mechanism-based inhibitor of isocitrate lyase. acs.orgnih.gov It is a succinate analogue that, upon binding to the active site, undergoes an enzyme-catalyzed reaction to form a highly reactive intermediate that covalently modifies and inactivates the enzyme. acs.org The conjugate base of 3-NP, propionate-3-nitronate, is thought to be the true inhibitory species. acs.org

3-Bromopyruvate: This is another inhibitor of isocitrate lyase, although its use as a therapeutic agent is limited by its toxicity. nih.gov

While these inhibitors have proven useful in studying the mechanism and biological role of isocitrate lyase, their lack of specificity and potential for off-target effects and toxicity have hindered their development as clinical drugs. nih.gov

| Inhibitor | Type of Inhibition | Mechanism of Action |

| Itaconate | Competitive | A structural analogue of succinate that binds to the active site. plos.org |

| 3-Nitropropionate | Mechanism-based | Forms a reactive intermediate that covalently modifies the enzyme. acs.org |

| 3-Bromopyruvate | Inhibitor | Acts as an energy blocker, but its specific mechanism on ICL is less defined in the provided context. nih.gov |

Influence of Nitrogen Limitation on Enzyme Activities

Nitrogen availability is a critical determinant of cellular metabolism, influencing the partitioning of carbon skeletons between nitrogen assimilation and other metabolic pathways. Under conditions of nitrogen limitation, cells must adjust their metabolic fluxes to conserve nitrogen and optimize the use of available carbon sources. This often involves changes in the activities of enzymes at key metabolic branch points, such as the isocitrate node.

In the green alga Chlamydomonas reinhardtii, nitrogen starvation has been shown to induce a reversible, twofold increase in the activities of both NAD- and NADP-dependent isocitrate dehydrogenases (IDH). nih.gov This suggests a potential shift in carbon flow towards the TCA cycle to generate α-ketoglutarate, the primary carbon skeleton for nitrogen assimilation. Conversely, in another alga, Chlamydomonas segnis, nitrogen deficiency resulted in undetectable levels of isocitrate lyase activity, indicating a downregulation of the glyoxylate cycle under these conditions. cdnsciencepub.com

In oleaginous fungi such as Mucor circinelloides, nitrogen limitation is a key trigger for lipid accumulation. Under these conditions, the activity of NAD-dependent IDH decreases. This reduction in IDH activity is thought to be a result of decreased AMP concentrations, leading to a redirection of isocitrate away from the TCA cycle and towards pathways that support lipid synthesis. Consequently, the flow of carbon through the glyoxylate cycle, initiated by isocitrate lyase, is increased.

These findings highlight that the influence of nitrogen limitation on the enzymatic activities at the isocitrate branch point can be species-specific and dependent on the metabolic context of the organism. In general, nitrogen availability plays a crucial role in modulating the balance between the TCA cycle and the glyoxylate shunt to meet the cell's anabolic and catabolic needs.

| Organism | Condition | Effect on Isocitrate Dehydrogenase (IDH) Activity | Effect on Isocitrate Lyase (ICL) Activity |

| Chlamydomonas reinhardtii | Nitrogen Starvation | Increase (2-fold) | Not specified |

| Chlamydomonas segnis | Nitrogen Deficiency | Not specified | Undetectable |

| Mucor circinelloides | Nitrogen Limitation | Decrease | Increase |

Biotechnological Production and Strain Engineering for Isocitrate and Isocitric Acid Lactone Precursors

Microbial Fermentation Strategies for (2R,3S)-Isocitric Acid Production

Microbial fermentation offers a promising alternative to chemical synthesis for producing the specific stereoisomer of isocitric acid, (2R,3S)-isocitric acid, which is a natural metabolite in the Krebs cycle. nih.gov Chemical synthesis typically results in a mixture of four stereoisomers, which are difficult to separate, making the microbial route more advantageous for producing the pharmacologically relevant isomer. mdpi.com The non-conventional yeast Yarrowia lipolytica has emerged as a particularly effective producer of isocitric acid. researchgate.net Fermentation processes are often conducted under nitrogen-limiting conditions, which triggers the overproduction of organic acids like citric and isocitric acid. nih.govresearchgate.net

The oleaginous yeast Yarrowia lipolytica is extensively studied and utilized for isocitric acid production due to its ability to metabolize a wide range of substrates, including hydrophobic ones like alkanes and fats. nih.gov This yeast is considered safe for use in food and pharmaceutical applications, holding a "Generally Regarded as Safe" (GRAS) status. nih.govnih.gov

Different strains of Y. lipolytica, including wild-type and genetically engineered variants, have been investigated to enhance the yield and selectivity of isocitric acid production. nih.gov For instance, the wild-type strain Y. lipolytica VKM Y-2373 has been frequently cited as a promising producer. mdpi.comresearchgate.netnih.gov Genetic engineering strategies have also been employed to improve production. One notable example involves the overexpression of the gene encoding the mitochondrial dicarboxylate–tricarboxylate carrier in Y. lipolytica, which led to a significant accumulation of isocitric acid, reaching 136.7 g/L with a high selectivity of 88.1%. nih.govmdpi.com

A key advantage of using Yarrowia lipolytica is its metabolic flexibility, allowing for the use of various and often low-cost carbon sources. nih.govnih.gov The choice of carbon source can significantly influence the ratio of isocitric acid to the main byproduct, citric acid. nih.govmdpi.com

Plant oils are effective substrates for isocitric acid production by Y. lipolytica. Both sunflower oil and rapeseed oil have been successfully used in fermentation processes. nih.govftb.com.hrnih.govnih.gov When using rapeseed oil, the wild-type strain Y. lipolytica VKM Y-2373 and its mutant have been identified as promising producers. nih.gov In a large-scale 500-L fermentor using rapeseed oil, a production of 64.1 g/L of isocitric acid was achieved with a product yield of 0.72 g/g. mdpi.comnih.gov The use of sunflower oil has also been shown to support the production of both citric and isocitric acids, with the ratio of the two acids being dependent on the specific strain and medium composition. ftb.com.hrresearchgate.net

Ethanol (B145695) is another promising carbon source for isocitric acid production. nih.gov It can be derived from renewable resources, making it an attractive substrate for sustainable biotechnology. nih.gov Fermentation of ethanol by Y. lipolytica VKM Y-2373 has yielded up to 90.5 g/L of isocitric acid with a selectivity of 80%. nih.gov Glycerol (B35011), a major byproduct of the biodiesel industry, can also be utilized by Y. lipolytica for the production of organic acids. nih.govmdpi.com Engineered strains of Y. lipolytica have shown enhanced production of isocitric acid from both glucose and glycerol. researchgate.net

The ability of Y. lipolytica to utilize industrial waste streams as carbon sources presents a cost-effective and environmentally friendly approach to isocitric acid production. The ester-aldehyde fraction (EAF), a waste product from the ethanol industry, has been successfully used to produce isocitric acid. mdpi.comresearchgate.net Under optimized conditions, Y. lipolytica VKM Y-2373 grown on EAF produced 65.0 g/L of isocitric acid. mdpi.com While this is lower than the yield from pure ethanol, the low cost of the waste stream makes it a viable option. mdpi.comresearchgate.net Raw glycerol from biodiesel production is another waste stream that has been investigated for this purpose. nih.gov

Production of Isocitric Acid from Various Carbon Sources by Yarrowia lipolytica

| Carbon Source | Strain | Isocitric Acid Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| Ethanol | VKM Y-2373 | 90.5 | 0.77 | nih.gov |

| Rapeseed Oil | VKM Y-2373 | 64.1 | 0.72 | nih.gov |

| Ester-Aldehyde Fraction | VKM Y-2373 | 65.0 | 0.65 | mdpi.com |

| Glucose (Engineered Strain) | Engineered Y. lipolytica | 136.7 | N/A | nih.govmdpi.com |

Optimizing fermentation parameters is crucial for maximizing the yield and productivity of isocitric acid. Key parameters that are often manipulated include temperature, pH, aeration, and the concentration of specific media components. nih.govnih.gov

For instance, in the production of isocitric acid from ethanol by Y. lipolytica VKM Y-2373, a two-stage pH and dissolved oxygen (pO₂) control strategy was found to be effective. nih.gov The optimal conditions involved maintaining a pH of 5.0 and a pO₂ of 20-25% during the growth phase, followed by a shift to a pH of 6.0 and a pO₂ of 50-55% during the acid production phase. nih.govnih.gov The cultivation temperature is also a critical factor, with 29°C being identified as optimal in some studies. nih.gov

Furthermore, the addition of certain compounds to the fermentation medium can enhance isocitric acid production. For example, increasing the concentration of zinc and iron ions has been shown to be beneficial. nih.gov The addition of itaconic acid, an inhibitor of the enzyme isocitrate lyase, can also shift the metabolic flux towards isocitric acid accumulation. nih.gov By carefully controlling these parameters, a significant increase in the final product concentration can be achieved.

Optimized Fermentation Parameters for Isocitric Acid Production

| Parameter | Optimal Value/Condition | Effect | Reference |

|---|---|---|---|

| pH (Growth Phase) | 5.0 | Optimal for culture growth | nih.gov |

| pH (Production Phase) | 6.0 | Favors isocitric acid accumulation | nih.govftb.com.hrresearchgate.net |

| Dissolved Oxygen (Growth Phase) | 20-25% | Supports biomass formation | nih.gov |

| Dissolved Oxygen (Production Phase) | 50-55% | Maximizes isocitric acid synthesis | nih.gov |

| Temperature | 29°C | Optimal for producer cultivation | nih.gov |

| Itaconic Acid | 30 mM | Inhibits isocitrate lyase, increasing isocitric acid | nih.gov |

| Iron (Fe²⁺) | 1.2 mg/L | Enhances production | nih.gov |

| Zinc (Zn²⁺) | 0.6 mg/L | Enhances production | nih.gov |

Process Optimization for Enhanced Isocitric Acid Yield and Productivity

pH Control and Aeration Effects

The precise control of pH and aeration is critical for maximizing the yield and directing the synthesis towards isocitric acid. Different optimal conditions are often required for the initial cell growth phase versus the subsequent acid production phase.

For the yeast Yarrowia lipolytica, a two-stage pH and aeration strategy has been shown to be effective. An initial pH of 5.0 and a dissolved oxygen concentration (pO₂) of 20–25% of saturation are recommended during the exponential growth phase. mdpi.com Once the culture enters the stationary (acid production) phase, the conditions are adjusted to a pH of 6.0 and a higher pO₂ of 50–55% saturation to promote active isocitric acid synthesis. mdpi.comnih.gov Studies have demonstrated that maintaining a pH between 6.0 and 6.5 leads to maximal isocitric acid production, while values below 4.5 or above 7.0 significantly reduce the output. nih.gov

Aeration, which dictates the dissolved oxygen concentration, directly influences the activity of key enzymes in the metabolic pathways. Insufficient aeration (5–10% pO₂) can inhibit isocitric acid production. nih.gov Conversely, very high aeration (80% pO₂) can also lead to a decrease in the activity of crucial enzymes like citrate (B86180) synthase and aconitate hydratase. nih.gov A high aeration level of around 60% of air saturation has been identified as optimal in some studies for achieving a high isocitrate-to-citrate ratio. researchgate.net The volumetric oxygen mass transfer coefficient (kLa), a key engineering parameter for bioreactors, is therefore critical, as it directly impacts the production of organic acids. researchgate.net

| Parameter | Growth Phase | Acid Production Phase | Effect on Production |

| pH | 5.0 mdpi.com | 6.0 - 6.5 nih.gov | Maximum production observed at pH 6.0-6.5; significant decrease outside this range. |

| Aeration (pO₂) | 20-25% saturation mdpi.com | 50-60% saturation nih.govresearchgate.net | Low aeration inhibits production; optimal levels (50-60%) maximize yield and ICA:CA ratio. |

Nutrient Limitation Strategies

A key strategy to trigger the overproduction of organic acids like isocitric acid in Y. lipolytica is the limitation of an essential nutrient while providing an excess of the carbon source. researchgate.net This metabolic shift occurs when cell proliferation slows due to the lack of a key building block, and the carbon flux is redirected towards secondary metabolite production.

Nitrogen limitation is the most widely studied and effective strategy for inducing isocitric and citric acid excretion. nih.govgoogle.com When the nitrogen source in the medium is depleted, the activity of NAD+-dependent isocitrate dehydrogenase is inhibited, leading to the accumulation of isocitrate and citrate within the mitochondria and their subsequent transport out of the cell. nih.gov In addition to nitrogen, the limitation of other essential nutrients such as phosphorus, sulfur, or magnesium has also been shown to induce acid production, although nitrogen deficiency is generally the most potent trigger for this metabolic switch. repec.org

Cofactor Supplementation and Trace Element Influence (e.g., Iron)

The activity of key enzymes in the tricarboxylic acid (TCA) cycle is dependent on specific cofactors and trace elements. Their supplementation in the fermentation medium is a critical factor for optimizing isocitric acid production.

Iron (Fe²⁺) is a particularly influential trace element. It is an essential component of metalloenzymes, most notably aconitate hydratase (aconitase), the enzyme that catalyzes the conversion of citrate to isocitrate. researchgate.net Supplementing the culture medium with an optimal concentration of iron (e.g., 1.2 mg/L to 2.4 mg/L) can significantly enhance the activity of aconitate hydratase, thereby promoting the synthesis of isocitric acid over citric acid. researchgate.netrepec.org A shortage of iron ions can suppress both the growth of Y. lipolytica and the formation of isocitric acid. semanticscholar.org Along with iron, other trace elements like zinc have also been found to be beneficial, with an optimal concentration of 0.6 mg/L recommended for enhanced production. mdpi.com

Large-Scale Bioreactor Implementation and Scalability Analyses

Translating a successful laboratory-scale fermentation process to an industrial scale presents significant challenges. Key parameters must be maintained to ensure comparable productivity. One of the most critical criteria for scaling up aerobic fermentation processes is the volumetric oxygen mass transfer coefficient (kLa), which quantifies the efficiency of oxygen transfer from the gas phase to the liquid culture medium. mdpi.com

A study on scaling up isocitric acid production using Y. lipolytica from a 10-L laboratory fermenter to a 500-L pilot-scale bioreactor demonstrated the feasibility of large-scale production. mdpi.com By maintaining similar kLa values (maximums of 490 h⁻¹ in the 10-L and 420 h⁻¹ in the 500-L fermenter) through adjusted agitation and aeration rates, the process was successfully implemented at a larger scale. mdpi.com In the 500-L bioreactor, the culture produced 64.1 g/L of isocitric acid from rapeseed oil, with a productivity of 0.54 g/L·h. mdpi.com While the volumetric productivity remained consistent across scales, the product yield saw a decrease from 0.94 g/g in the 10-L culture to 0.72 g/g in the 500-L culture, highlighting the complexities of process scaling. mdpi.com

| Bioreactor Scale | Isocitric Acid (ICA) Titer (g/L) | Productivity (Qp) (g/L·h) | Yield (Yp) (g/g) | ICA:CA Ratio | Reference |

| 10-L | 64.3 | 0.60 | 0.94 | 2.1:1 | mdpi.com |

| 500-L | 64.1 | 0.54 | 0.72 | 2.9:1 | mdpi.com |

Genetic and Metabolic Engineering Approaches in Producer Microorganisms

While optimizing fermentation conditions is crucial, significant advancements in isocitric acid production have been achieved through the genetic and metabolic engineering of producer strains like Y. lipolytica. oup.com These approaches aim to rationally modify the organism's metabolic pathways to enhance the carbon flux towards the desired product.

Gene Overexpression Studies (e.g., Citrate Synthase, Glycerol Kinase, Glycerol-3-phosphate Dehydrogenase)

Overexpressing key genes can increase the concentration of specific enzymes, thereby boosting the metabolic flux through a desired pathway.

Citrate Synthase: This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the TCA cycle. Studies have shown that overexpressing the genes encoding citrate synthase (CIT1 or CIT2) in Y. lipolytica significantly enhances the total production of citric acids. mdpi.comrepec.org More importantly, this overexpression dramatically shifted the product ratio. While the wild-type strain produced citric acid and isocitric acid at a ratio of approximately 4:1, the engineered strains produced the two acids in a ratio close to 1:1, representing a substantial increase in the selective synthesis of isocitric acid. mdpi.com

Glycerol Kinase and Glycerol-3-phosphate Dehydrogenase: When glycerol is used as a carbon source, its entry into central metabolism is facilitated by glycerol kinase and glycerol-3-phosphate dehydrogenase. wikipedia.orgwikipedia.org Glycerol kinase first phosphorylates glycerol to glycerol-3-phosphate. wikipedia.org Subsequently, glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), which then enters the glycolytic pathway. wikipedia.org Enhancing the activity of these enzymes can improve the rate of glycerol assimilation, thereby increasing the supply of precursors like acetyl-CoA for the TCA cycle and subsequent isocitric acid synthesis.

Pathway Reconstruction and Metabolic Flux Redirection

A more advanced strategy involves redesigning metabolic networks to redirect the flow of intermediates towards the product of interest and away from competing pathways.

A highly effective approach in Y. lipolytica has been the manipulation of mitochondrial transporters. Isocitrate is synthesized within the mitochondria, and its export to the cytoplasm is a key step. Researchers have identified that the mitochondrial succinate-fumarate carrier (YlSfc1) can also transport isocitrate out of the mitochondria. nih.gov By overexpressing the gene for this carrier (YlSFC1) and simultaneously inactivating the gene for the primary citrate mitochondrial carrier (YlYHM2), the metabolic flux was successfully redirected. mdpi.com This engineering strategy resulted in a dramatic shift towards isocitric acid, achieving a titer of 136.7 g/L with a selectivity of 88.1% (an isocitric acid to citric acid ratio of over 14:1) in a fed-batch glucose culture, the highest reported to date. nih.gov

Conversely, redirecting flux away from isocitrate can also be achieved. Overexpression of the isocitrate lyase gene (ICL1), which converts isocitrate into glyoxylate (B1226380) and succinate (B1194679), shifts the product balance strongly in favor of citric acid, demonstrating that targeted genetic modifications can effectively control the metabolic output. nih.govresearchgate.net

Development of Engineered Strains for Specific Isomer Production (e.g., Erythro-Isocitric Acid)

The biotechnological production of specific isocitric acid isomers is a significant area of research, as different stereoisomers possess distinct properties and potential applications. Isocitric acid has four stereoisomers: threo-Dₛ-, threo-Lₛ-, erythro-Dₛ-, and erythro-Lₛ-. mdpi.comnih.gov Of these, the threo-Dₛ-isomer is the natural metabolite found in the tricarboxylic acid (TCA) cycle. nih.govresearcher.life However, other isomers, such as erythro-isocitric acid, are gaining interest for their potential as novel chemical building blocks. acs.org

Historically, microbial production of the erythro-isomer has been rarely documented. acs.org A significant recent development has demonstrated that a non-engineered, natural fungus, Talaromyces verruculosus, can efficiently produce enantiopure erythro-isocitric acid directly from cellulose (B213188). acs.org This process, known as consolidated bioprocessing (CBP), combines cellulase (B1617823) production, cellulose hydrolysis, and product fermentation into a single step, offering a potentially simpler and more cost-effective method compared to traditional multi-stage processes. acs.orgleibniz-hki.de Research published in ACS Sustainable Chemistry & Engineering highlights that this wild-type fungus can convert lignocellulose directly into erythro-isocitric acid with high efficiency. leibniz-hki.de

While the discovery of a natural producer for the erythro-isomer is a major breakthrough, metabolic engineering and strain development have been more extensively applied to the yeast Yarrowia lipolytica for the production of the threo-Dₛ-isomer of isocitric acid (ICA). nih.gov These efforts provide a framework for potential future engineering strategies that could be adapted to produce the erythro-isomer specifically.

Y. lipolytica is recognized as a safe (GRAS) organism and a proficient producer of organic acids. nih.gov Research has focused on optimizing fermentation conditions and creating mutant strains to enhance the production of threo-Dₛ-isocitric acid. Strategies include optimizing the carbon source, pH, and oxygen levels, as well as inducing mutations to improve yield and selectivity over the byproduct, citric acid (CA). nih.govmdpi.com For instance, optimizing the fermentation process for the wild strain Y. lipolytica VKM Y-2373 using ethanol as a substrate yielded a high titer of threo-Dₛ-isocitric acid. nih.gov Furthermore, mutant strains have been developed that show significantly improved yields and a higher ratio of isocitric acid to citric acid. nih.gov

The synthesis of isocitric acid involves key enzymes such as citrate synthase, isocitrate dehydrogenase, and isocitrate lyase within the TCA and glyoxylate cycles. nih.gov Future metabolic engineering efforts could potentially focus on modifying these pathways in suitable host organisms to favor the production of the erythro-isomer over the more common threo-isomer.

The table below summarizes key research findings on the production of different isocitric acid isomers using various microbial strains and substrates.

| Strain | Type | Isomer Produced | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | ICA:CA Ratio |

| Talaromyces verruculosus | Wild Type (Non-engineered) | erythro-isocitric acid | Cellulose | 38.4 | 0.64 | 0.7 | N/A |

| Yarrowia lipolytica VKM Y-2373 | Wild Type (Optimized) | threo-Dₛ-isocitric acid | Ethanol | 90.5 | 0.77 | 1.15 | N/A |

| Yarrowia lipolytica NMM-149 | Mutant | threo-Dₛ-isocitric acid | n-alkanes | 85.0 | 1.23 | N/A | 5.3:1 |

| Yarrowia lipolytica UV/NG | Mutant | threo-Dₛ-isocitric acid | Rapeseed Oil | 88.7 | 0.90 | N/A | 6:1 |

| Yarrowia lipolytica VKM Y-2373 | Wild Type | threo-Dₛ-isocitric acid | Ester-aldehyde fraction | 65.0 | 0.65 | N/A | 2.1:1 |

| Yarrowia lipolytica VKM Y-2373 | Wild Type (Upscaled) | threo-Dₛ-isocitric acid | Rapeseed Oil | 64.1 | 0.72 | 0.54 | N/A |

Chemical Synthesis and Derivatization of Isocitric Acid Lactone

Stereoselective Synthetic Methodologies for Isocitric Acid Lactone

The controlled, three-dimensional arrangement of atoms in this compound is crucial for its function and application. Stereoselective synthesis, therefore, is paramount in obtaining the desired isomer. Researchers have developed various strategies to control the stereochemistry during the synthesis of this molecule.

Approaches from Chiral Pool Precursors

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. This approach leverages the existing stereocenters of the starting material to introduce new, well-defined stereocenters in the target molecule. In the synthesis of this compound, derivatives of D-malic acid, a common chiral pool precursor, have been effectively employed. For instance, a stereoselective synthesis of natural this compound begins with dimethyl D-malate dianion. acs.orgnih.gov This strategy ensures that the stereochemistry at a key position is set from the beginning, guiding the stereochemical outcome of subsequent reactions.

Alkynylsilane-Based Syntheses of this compound and Homoisocitric Acid

A notable stereoselective synthesis for both this compound and its homolog, homoisocitric acid, has been developed utilizing a common alkynylsilane intermediate. acs.orgnih.gov This method provides a clear correlation of the stereochemistry between these two important acids.

This synthetic route also allows for the production of homoisocitric acid through a different reaction pathway involving the conversion of the alkynylsilane to an alkynyl thioether, which is then hydrolyzed to the corresponding carboxylic acid. acs.orgnih.gov

Key Steps in Alkynylsilane-Based Synthesis of this compound

| Step | Description | Key Reagents/Conditions | Outcome | Reported Yield/Selectivity |

|---|---|---|---|---|

| 1 | Formation of Alkynylsilane Intermediate | Dimethyl D-malate dianion | Methyl 2-hydroxy-3-carbomethoxy-6-(trimethylsilyl)-5-hexynoate | threo/erythro 90:10 |

| 2 | Formation of this compound | Oxidative cleavage of the triple bond | (-)-Isocitric Acid Lactone | 15% overall yield from D-malic acid diester |

Derivatization for Complex Molecular Scaffolds

The this compound structure serves as a versatile scaffold for the synthesis of more complex molecules. Its multiple functional groups—a lactone, a carboxylic acid, and a hydroxyl group—provide handles for further chemical modification.

Synthesis of this compound-Derived Dicarboxylic Acid Esters

This compound is inherently related to dicarboxylic acid esters. Its synthesis often involves precursors that are themselves esters, such as the use of dimethyl D-malate. acs.orgnih.gov The lactone itself is a cyclic ester (a gamma-butyrolactone) and also contains an additional ester group in many of its synthetic precursors. These ester functionalities can be manipulated; for example, they can be hydrolyzed to carboxylic acids or transesterified with different alcohols to generate a variety of dicarboxylic acid esters. These derivatives are valuable in creating diverse molecular architectures.

Conversion to Chiral Intermediates for Pharmaceutical Synthesis

The stereochemically defined structure of this compound makes it an attractive chiral intermediate for the synthesis of pharmaceuticals. Chiral lactones are ubiquitous structural motifs in a vast number of natural products with significant therapeutic potential, including anti-inflammatory, antibiotic, and antitumor agents. nih.gov The synthesis of complex molecules like the β-lactone antibiotic (+)-obafluorin, for instance, relies on chiral intermediates derived from amino acids like L-Serine, demonstrating the principle of using stereochemically pure building blocks. iwu.edu The this compound scaffold, with its multiple stereocenters and functional groups, can be similarly envisioned as a starting point for the synthesis of novel, biologically active compounds.

Challenges in Stereoisomer Separation in Chemical Synthesis

A significant hurdle in the chemical synthesis of isocitric acid is the formation of multiple stereoisomers. Chemical synthesis typically results in a mixture of four stereoisomers: threo-Ds-, threo-Ls-, erythro-Ds-, and erythro-Ls-isocitric acid. mdpi.com However, only one of these, the threo-Ds-isomer (also known as (2R,3S)-isocitric acid), is the natural metabolite found in the tricarboxylic acid (TCA) cycle. mdpi.com

The primary challenge lies in the separation of these stereoisomers. Stereoisomers often possess very similar physical and chemical properties, which makes their separation by standard techniques like conventional chromatography difficult or impossible. researchgate.net Developing effective separation technologies for these isomers is a complex task, and currently, a robust method for separating the four stereoisomers of isocitric acid on a large scale has not been established. mdpi.com This difficulty in obtaining the single, biologically active isomer is a major drawback of chemical synthesis routes. Consequently, microbial fermentation processes, which can produce a specific stereoisomer, are often favored for the production of pharmacopoeial quality isocitric acid. mdpi.com

Stereoisomers of Isocitric Acid

| Stereoisomer | Biological Relevance | Separation Challenge |

|---|---|---|

| threo-Ds-isocitric acid | Natural metabolite in the TCA cycle | Difficult to separate from the mixture produced by chemical synthesis due to similar physicochemical properties. |

| threo-Ls-isocitric acid | Non-natural stereoisomer | |

| erythro-Ds-isocitric acid | Non-natural stereoisomer | |

| erythro-Ls-isocitric acid | Non-natural stereoisomer |

Advanced Analytical Methodologies for Isocitric Acid Lactone Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating isocitric acid lactone from complex mixtures and for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the analysis of tricarboxylic acid (TCA) cycle intermediates, including isocitric acid and its lactone. nih.govresearchgate.net The method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Reversed-phase or mixed-mode chromatography columns are often used for separation. lcms.cz

For detection, electrospray ionization (ESI) in negative mode is typically employed, as it is highly effective for ionizing acidic molecules. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the detection of precursor and product ions specific to this compound. nih.gov For example, isocitric acid (the precursor to the lactone) is often monitored using the transition of its deprotonated molecule [M-H]⁻. massbank.eu

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for quantifying organic acids and assessing the purity of this compound. acs.orgresearchgate.net The separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.net

A common mobile phase consists of an acidic aqueous solution, like 0.1% phosphoric acid, which ensures that the carboxylic acid groups are protonated, leading to better retention and peak shape on the reversed-phase column. acs.org Detection is often performed at a low wavelength, such as 210 nm, where the carboxyl functional groups absorb UV light. acs.orgresearchgate.net The purity of an this compound sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., TSKgel ODS-100 V) acs.org |

| Mobile Phase | 0.1% Phosphoric Acid in Water acs.org |

| Flow Rate | 0.5 - 1.0 mL/min acs.orgresearchgate.net |

| Detection | UV at 210 nm acs.org |

| Column Temperature | 25 - 35 °C acs.orgresearchgate.net |

This interactive table outlines a standard HPLC methodology for the purity assessment of this compound.

Crystallographic Analyses for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. mdpi.com For a chiral molecule like this compound, which has multiple stereocenters, determining the precise spatial arrangement of its atoms is crucial.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, revealing the positions of the atoms in the crystal lattice. mdpi.com

To determine the absolute configuration, anomalous dispersion effects are utilized. mdpi.com When using X-ray radiation of an appropriate wavelength (e.g., Cu-Kα), the scattering from atoms is slightly out of phase. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data of a non-centrosymmetric crystal. mdpi.com Analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at each chiral center. mdpi.com While obtaining suitable single crystals of this compound can be challenging, derivatization or in situ cryo-crystallization techniques can be employed to facilitate the analysis. mdpi.commdpi.com

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional atomic and molecular structure of crystalline compounds. mdpi.com In the context of this compound, XRD studies of its derivatives are pivotal for understanding its stereochemistry, conformation, and intermolecular interactions. The process involves directing X-rays at a single crystal of a derivative. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the position and intensity of these spots, researchers can construct an electron density map and, subsequently, a detailed model of the molecule's atomic arrangement. youtube.com

While specific crystallographic data for this compound itself is not extensively documented in public literature, the methodology has been successfully applied to closely related compounds and the enzymes that interact with its precursor, isocitrate. For instance, X-ray crystallography has been used to analyze the structure of isocitrate dehydrogenase, the enzyme that catalyzes the conversion of isocitrate. nih.govnih.govresearchgate.net These studies provide indirect but valuable insights into the binding and conformation of isocitrate, which is in equilibrium with its lactone form.

The synthesis of specific derivatives, such as the bis(trimethylsilyl) ester of this compound, facilitates analysis by enhancing volatility for techniques like gas chromatography-mass spectrometry, and potentially aids in creating crystals suitable for XRD. nist.gov Studies on other lactones demonstrate how derivatization can alter crystal packing and conformation, which are key parameters determined by XRD. acs.org

Enzymatic Assays for Isocitrate Detection and Quantification

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of isocitrate, the precursor to this compound. These assays typically leverage the activity of the enzyme isocitrate dehydrogenase (IDH), which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. sigmaaldrich.com This reaction is dependent on a cofactor, either NAD+ or NADP+, which is concurrently reduced to NADH or NADPH. sigmaaldrich.com

The quantification of isocitrate is achieved by measuring the increase in NADH or NADPH, which can be monitored spectrophotometrically by the change in absorbance at 340 nm. sigmaaldrich.comprofacgen.com Alternatively, the generated NADPH can be coupled to a colorimetric reaction, where a probe is reduced to produce a colored product, with absorbance measured at a different wavelength (e.g., 450 nm). abcam.com This method provides a simple and rapid means to quantify isocitrate in diverse samples, including cell lysates, tissue homogenates, and food products. abcam.combioassaysys.com

Several commercial kits are available that provide optimized reagents for these assays. The principle remains the same: the rate of NADPH or NADH formation is directly proportional to the isocitrate concentration in the sample. bioassaysys.com These assays are sensitive, with detection limits often in the low micromolar or nanomolar range. abcam.combioassaysys.com

| Assay Principle | Enzyme | Cofactor | Detection Method | Wavelength | Key Advantage |

|---|---|---|---|---|---|

| Spectrophotometric (UV) | Isocitrate Dehydrogenase (IDH) | NADP+ or NAD+ | Measures increase in NADPH/NADH | 340 nm | Direct, continuous measurement |

| Colorimetric | Isocitrate Dehydrogenase (IDH) | NADP+ | Measures colored product from a probe reduced by NADPH | 450 nm | High sensitivity, suitable for high-throughput screening |

| Coupled Enzyme Assay | Isocitrate Lyase | N/A | Measures glyoxylate (B1226380) product via reaction with phenylhydrazine | 324 nm | Alternative pathway measurement |

Advanced Isolation and Purification Technologies for Fermentation Products

The production of isocitric acid and its lactone via fermentation results in a complex mixture containing residual nutrients, biomass, and other organic acids like citric acid. Efficiently isolating and purifying the target compound is a critical downstream process. Advanced technologies have been developed to achieve high purity and yield.

Adsorption Chromatography (e.g., Activated Carbon)

Adsorption chromatography is a powerful technique for separating components of a mixture based on their differential adhesion to the surface of a solid adsorbent. calgoncarbon.com Activated carbon is a commonly used adsorbent for recovering organic acids from fermentation broths due to its high surface area and porous nature. calgoncarbon.comacs.orguoa.gr

In this process, the filtered fermentation broth is passed through a column packed with activated carbon. The organic acids, including isocitric and citric acid, are selectively adsorbed onto the carbon surface, while inorganic salts and other impurities pass through. fao.org The efficiency of adsorption is often pH-dependent, with lower pH values promoting higher adsorption capacity for organic acids. fao.org This method is advantageous as it avoids the need for expensive electrodialysis to remove salts.

Selective Elution and Fractional Crystallization Techniques

Following adsorption, the bound organic acids must be recovered from the activated carbon. This is achieved through selective elution, where a solvent is used to desorb the acids. Polar organic solvents like methanol (B129727) or acetone (B3395972) have proven effective for this purpose. fao.org This step transfers the isocitric and citric acids from the aqueous fermentation medium into an organic solvent, which can be easily evaporated to concentrate the acids.

The primary challenge then becomes separating isocitric acid from the structurally similar citric acid. Fractional crystallization is a highly effective method for this separation. rcprocess.sewikipedia.org This technique relies on differences in the solubility of the two compounds. The process involves concentrating the solution and then carefully controlling the temperature to induce the crystallization of one component while the other remains in the liquid phase. mdpi.comquora.com For instance, by concentrating an aqueous solution containing both acids and maintaining the temperature below 36.6°C, citric acid can be selectively crystallized and removed, leaving a mother liquor enriched in isocitric acid. google.com This process can be repeated to achieve high purity, often exceeding 99%. mdpi.com

| Step | Technology | Principle | Outcome |

|---|---|---|---|

| 1. Capture | Adsorption Chromatography | Selective adsorption of organic acids from fermentation broth onto activated carbon. | Separation of organic acids from salts and other impurities. |

| 2. Recovery | Selective Elution | Desorption of acids from activated carbon using an organic solvent (e.g., methanol). | Concentrated solution of mixed organic acids in an organic solvent. |

| 3. Separation | Fractional Crystallization | Differential solubility leads to selective precipitation of citric acid upon cooling and concentration. | Crystalline citric acid is removed, leaving a solution enriched in isocitric acid. |

| 4. Final Isolation | Crystallization | Further concentration and cooling of the enriched solution to crystallize isocitric acid (often as a salt). | High-purity crystalline isocitric acid salt (e.g., >99%). |

Computational and Theoretical Investigations of Isocitric Acid Lactone

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. These methods are fundamental for understanding the electronic structure of isocitric acid lactone, which in turn governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than traditional wavefunction-based methods. mdpi.com

For this compound, DFT calculations are instrumental in determining its most stable three-dimensional geometry. By optimizing the molecular structure, one can obtain precise predictions of bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's ground-state conformation. Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure.

Below is a table of representative, theoretically derived geometric parameters for this compound, which would be obtained from a typical DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (lactone) | 1.21 Å |

| Bond Length | C-O (lactone) | 1.35 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Angle | O-C=O (lactone) | 125.0° |

| Bond Angle | C-O-C (lactone) | 108.5° |

| Dihedral Angle | H-C-C-H | -29.5° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, characterizing it as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's atoms reveals which regions are electron-rich and which are electron-poor, providing a map of its reactive potential.

The following table presents illustrative FMO energy values for this compound, as would be calculated using a quantum chemical method.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -7.5 | Oxygen atoms of carboxyl groups |

| LUMO | -0.8 | Carbonyl carbon of the lactone ring |

| HOMO-LUMO Gap | 6.7 eV | - |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). wikipedia.orgusc.edu This method allows for the quantitative analysis of electron density distribution, atomic charges, and orbital interactions. wikipedia.org

In the study of this compound, NBO analysis can be used to:

Determine the Natural Lewis Structure: It identifies the optimal arrangement of bonds and lone pairs, confirming the classical chemical structure.

Calculate Natural Atomic Charges: This provides insight into the electrostatic potential of the molecule, highlighting polar regions.

Analyze Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing energy associated with hyperconjugation, which involves delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. These interactions are crucial for understanding molecular stability and conformation.

An illustrative summary of a second-order perturbation analysis from an NBO calculation on this compound is provided below, showing key stabilizing interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of carboxyl | σ(C-C) | 2.1 |

| σ(C-H) | σ(C-C) | 1.8 |

| LP(O) of lactone | σ*(C-C ring) | 3.5 |

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. nih.gov

For this compound, MD simulations are particularly useful for conformational analysis, especially in a biological environment (e.g., in explicit water). The five-membered lactone ring is not planar, and the two carboxylic acid side chains have rotational freedom. An MD simulation can map the potential energy surface of the molecule, revealing the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how this compound might fit into the active site of an enzyme, as its flexibility could allow it to adopt a specific conformation upon binding. nih.gov The simulations can track key metrics like the radius of gyration and specific dihedral angles to characterize the conformational states sampled over time. nih.gov

In Silico Pathway Modeling and Metabolic Flux Analysis

In silico pathway modeling involves creating computational representations of metabolic networks to simulate and analyze the flow of metabolites through different pathways. nih.gov These models can be used to predict how changes in conditions or genetic modifications affect cellular metabolism. Metabolic Flux Analysis (MFA) is a specific technique used to quantify the rates (fluxes) of reactions within these networks, often aided by isotope labeling experiments. nih.govcreative-proteomics.com

This compound is an intermediate in the Krebs cycle and the glyoxylate (B1226380) shunt. In silico models of these pathways can be used to investigate the role of the lactone under various metabolic conditions. For example, a model could predict the conditions under which the equilibrium between isocitrate and this compound favors lactone formation. MFA, by tracking the path of isotopic labels (e.g., from ¹³C-glucose), can quantify the flux through the reactions involving isocitrate and its lactone, providing a quantitative measure of pathway activity that is not directly measurable experimentally. nih.govresearchgate.net

Predictive Studies on Enzymatic Interactions with this compound Derivatives

Computational methods are widely used to predict and analyze the interactions between small molecules and proteins, such as enzymes. nih.gov Techniques like molecular docking and more advanced methods like free energy perturbation can simulate the binding of a ligand to an enzyme's active site. mdpi.com

These predictive studies are valuable for understanding how derivatives of this compound might function as enzyme inhibitors or probes. By creating a library of virtual derivatives (e.g., with modified functional groups), researchers can use molecular docking to screen for compounds that are predicted to bind strongly to a target enzyme, such as isocitrate dehydrogenase or isocitrate lyase. The simulations can predict the binding pose, identify key interacting amino acid residues, and estimate the binding affinity. This in silico screening can prioritize which derivatives are most promising for chemical synthesis and experimental testing, accelerating the discovery process. mdpi.comnih.gov

常见问题

Q. How can isocitric acid lactone be reliably characterized in terms of its physicochemical properties?

this compound (C₆H₆O₆) is characterized using melting point analysis (162–165°C), density (1.728 g/cm³), and solubility in water, where it hydrolyzes to DL-isoсitric acid . Stability under ambient conditions requires storage in dry, dark environments to avoid deliquescence or lactone ring hydrolysis . Polarimetry and nuclear magnetic resonance (NMR) are recommended for verifying lactone ring integrity and distinguishing it from isocitric acid .

Q. What methods are effective for separating this compound from citric acid or cis-aconitic acid in biological matrices?

Silica gel column chromatography with butanol-chloroform (35% v/v) eluent effectively separates this compound from citric acid. However, co-elution with malonic acid may occur, necessitating post-column hydrolysis (boiling with excess alkali) to convert the lactone to isocitric acid for subsequent quantification . Enzymatic conversion using isocitrate dehydrogenase (IDH) coupled with NADP⁺ reduction provides specificity for distinguishing lactone-derived isocitrate from other tricarboxylic acids .

Q. How does pH influence the stability of this compound during experimental workflows?

Under alkaline conditions (pH > 8), the lactone ring hydrolyzes to isocitric acid, while acidic conditions (pH < 3) favor lactone formation. For long-term stability, neutral pH and anhydrous solvents (e.g., chloroform) are recommended . Hydrolysis kinetics should be monitored via HPLC or titration if aqueous solutions are unavoidable .

Advanced Research Questions

Q. What strategies resolve contradictions in quantifying this compound in mixed tricarboxylic acid systems?

Discrepancies arise due to lactone-acid interconversion and overlapping chromatographic peaks with malonic/cis-aconitic acids. A dual-method approach is advised:

Q. How can enzymatic assays be optimized to study this compound’s role in metabolic pathways?

IDH-based assays require pre-treatment of samples with NaOH to hydrolyze lactone to isocitrate, enabling NADPH formation quantification at 340 nm. Key parameters:

Q. What synthetic routes yield enantiopure this compound for mechanistic studies?

Fermentation of Yarrowia lipolytica on sunflower oil produces (2R,3S)-isocitric acid, which is esterified and cyclized to the lactone. Key steps:

Q. How do structural differences between this compound and its isomers affect NMR spectral interpretation?

The lactone’s geminal A/B hydrogens exhibit distinct chemical shifts (Δδ = 0.13 ppm in acidic conditions) due to intramolecular hydrogen bonding between the lactone oxygen and carboxyl groups. In contrast, isocitric acid shows reduced Δδ (0.07 ppm) due to hydroxyl-carboxyl interactions . ¹H-¹³C HMBC correlations are critical for assigning lactone ring protons .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.